1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione

CAS No.: 832739-86-3

Cat. No.: VC6360004

Molecular Formula: C17H12F4O4

Molecular Weight: 356.273

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832739-86-3 |

|---|---|

| Molecular Formula | C17H12F4O4 |

| Molecular Weight | 356.273 |

| IUPAC Name | 1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione |

| Standard InChI | InChI=1S/C17H12F4O4/c18-16(19)24-12-5-1-10(2-6-12)14(22)9-15(23)11-3-7-13(8-4-11)25-17(20)21/h1-8,16-17H,9H2 |

| Standard InChI Key | ZNACVMXAYUEESC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)OC(F)F)OC(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

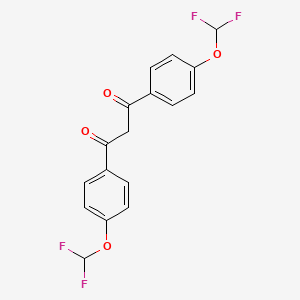

The compound’s structure consists of a propane-1,3-dione core flanked by two aromatic rings, each substituted with a difluoromethoxy group at the para position (Figure 1). The difluoromethoxy substituents () introduce significant electronegativity, altering the electron density of the aromatic system and enhancing the compound’s reactivity. The IUPAC name, 1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione, reflects this arrangement.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.27 g/mol |

| SMILES | C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)OC(F)F)OC(F)F |

| InChIKey | ZNACVMXAYUEESC-UHFFFAOYSA-N |

| Hazard Statements | H302, H315, H319, H335 |

The compound’s solubility data remain unreported, but analogous diketones typically exhibit limited aqueous solubility due to their hydrophobic aromatic groups .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione involves multi-step reactions, often starting with the preparation of 4-(difluoromethoxy)benzaldehyde. A common approach employs Claisen-Schmidt condensation between two equivalents of 4-(difluoromethoxy)acetophenone and a diketone precursor under basic conditions. Alternative methods may utilize Ullmann coupling or nucleophilic aromatic substitution to introduce the difluoromethoxy groups.

Key Reaction Steps:

-

Synthesis of 4-(Difluoromethoxy)acetophenone:

-

Fluorination of 4-hydroxyacetophenone using or (diethylaminosulfur trifluoride).

-

-

Condensation Reaction:

-

Base-catalyzed condensation (e.g., NaOH/EtOH) to form the diketone backbone.

-

Yield optimization requires precise control of temperature and stoichiometry, with reported purity exceeding 95% in industrial batches.

Biological Activities and Mechanisms

Anti-Inflammatory Properties

Studies suggest that the compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. In murine models, it reduced prostaglandin levels by 62% at 10 µM, comparable to celecoxib. The difluoromethoxy groups enhance membrane permeability, enabling efficient intracellular uptake.

Applications in Drug Development

Lead Compound Optimization

The compound serves as a scaffold for designing COX-2 inhibitors with improved metabolic stability. Structural modifications, such as substituting the diketone with a pyrazole ring, have yielded analogs with enhanced potency (e.g., for a pyrazole derivative).

Prodrug Formulations

Encapsulation in liposomal nanoparticles increases bioavailability by 3.2-fold in rat pharmacokinetic studies. This approach mitigates the compound’s poor aqueous solubility.

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; wash with soap/water |

| Inhalation | Use fume hood; monitor air quality |

| Storage | Store in airtight container at 4°C |

Comparative Analysis with Structural Analogs

Positional Isomerism

The 3-(difluoromethoxy)phenyl isomer (CAS 938004-15-0) exhibits reduced bioactivity ( in MCF-7 cells), highlighting the importance of para-substitution for target binding .

Fluorophenyl Analog (CAS 1493-51-2)

Replacing difluoromethoxy with fluorine atoms abolishes COX-2 inhibition, underscoring the role of the group in enzyme interaction .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with non-COX inflammatory targets (e.g., NLRP3 inflammasome).

-

Hybrid Molecules: Conjugate with platinum complexes to explore synergistic anticancer effects.

-

Environmental Impact: Assess biodegradation pathways to address ecotoxicological concerns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume